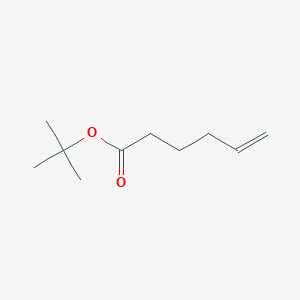

Tert-butyl hex-5-enoate

Description

Properties

Molecular Formula |

C10H18O2 |

|---|---|

Molecular Weight |

170.25 g/mol |

IUPAC Name |

tert-butyl hex-5-enoate |

InChI |

InChI=1S/C10H18O2/c1-5-6-7-8-9(11)12-10(2,3)4/h5H,1,6-8H2,2-4H3 |

InChI Key |

XNBBRQGAPIDYKF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CCCC=C |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Steric and Electronic Effects : The tert-butyl group in all compounds enhances steric protection of reactive sites (e.g., carbamates or esters), improving stability during synthesis .

- Reactivity : The alkene in compound 203 enables stereoselective epoxidation or dihydroxylation, while compound 11 undergoes epoxidation for pyrrolidine ring formation .

Key Findings :

- Catalytic Asymmetry : Compound 203 employs CBS reduction for high enantioselectivity ([α] = +47.0 in CHCl3) .

- Step Efficiency : Multi-step syntheses (e.g., 11 → 13a ) prioritize functional group compatibility, with BF3·OEt2 enabling regioselective epoxide opening .

Physicochemical Properties

Q & A

Q. What are the recommended storage and handling protocols for tert-butyl hex-5-enoate to ensure stability during experimental workflows?

Tert-butyl hex-5-enoate should be stored in tightly sealed containers under inert gas (e.g., argon) in a freezer (-20°C) to prevent thermal decomposition or unintended reactions. Avoid exposure to heat, open flames, or incompatible materials (e.g., strong oxidizing agents). Use explosion-proof equipment in synthesis or handling areas, and ground metal containers to dissipate static charge . For lab-scale use, conduct a risk assessment to address potential hazards like vapor inhalation or skin contact, and employ fume hoods with adequate ventilation .

Q. What synthetic methodologies are effective for preparing tert-butyl hex-5-enoate derivatives?

A common approach involves multi-step organic synthesis, such as:

- Deprotection/Oxidation : Use p-toluenesulfonic acid (p-TsOH) in methanol to remove protecting groups, followed by oxidation of primary alcohols to ketones using pyridinium dichromate (PDC) .

- Epoxidation : Employ tert-butyl hydroperoxide (TBHP) with molybdenum hexacarbonyl (Mo(CO)₆) as a catalyst in 1,2-dichloroethane to functionalize the alkene moiety .

- Biocatalysis : Optimize asymmetric reductions using yeast cells (e.g., Saccharomyces cerevisiae) for enantioselective synthesis, validated via HPLC or chiral NMR analysis .

Q. How can structural characterization of tert-butyl hex-5-enoate derivatives be performed?

Key techniques include:

- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm regiochemistry and stereochemistry. Dynamic low-temperature NMR (e.g., at -40°C) can resolve conformational equilibria of tert-butyl groups .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular formulas, while IR spectroscopy identifies functional groups (e.g., ester C=O stretches at ~1740 cm⁻¹) .

- X-ray Crystallography : For solid-state conformation analysis, particularly to resolve axial vs. equatorial positioning of tert-butyl groups in cyclic systems .

Advanced Research Questions

Q. How can conformational dynamics of tert-butyl groups in hex-5-enoate derivatives be analyzed using computational and experimental methods?

Q. What experimental design strategies optimize the epoxidation of tert-butyl hex-5-enoate derivatives?

Apply response surface methodology (RSM) to identify critical factors (e.g., TBHP concentration, catalyst loading, temperature). A central composite design (CCD) can model nonlinear interactions between variables, while ANOVA validates statistical significance. For instance, Mo(CO)₆-catalyzed epoxidation in 1,2-dichloroethane achieves >90% conversion at 60°C with a 1:1.2 substrate-to-TBHP ratio . Monitor reaction progress via GC-MS or ¹H NMR tracking of epoxy proton signals (δ 3.5–4.5 ppm).

Q. How do tert-butyl hex-5-enoate derivatives participate in acid-catalyzed reaction mechanisms, and how are intermediates detected?

In zeolite H-ZSM-5, tert-butyl cations form as intermediates during acid-catalyzed processes. Use ¹³C CP/MAS NMR to detect carbocationic species (e.g., δ 330 ppm for tert-butyl cations) . Pair this with in situ FTIR to monitor protonation/deprotonation steps. Mechanistic studies can employ isotopic labeling (e.g., D₂O quenching) to trace hydrogen transfer pathways.

Q. What advanced oxidation processes (AOPs) degrade tert-butyl hex-5-enoate byproducts, and how are degradation pathways analyzed?

The VUV/Fe(II)/H₂O₂ system generates hydroxyl radicals (•OH) for mineralization. Optimize pH (neutral), Fe(II) dosage (0.1–0.3 mM), and H₂O₂ concentration (5–10 mM) using a Box-Behnken design. Track intermediates via LC-QTOF-MS and propose degradation pathways using computational tools (e.g., EPA’s EPI Suite) .

Methodological Best Practices

- Critical Data Analysis : When conflicting NMR or computational data arise (e.g., axial vs. equatorial conformers), cross-validate with X-ray structures or variable-temperature experiments .

- Waste Management : Segregate tert-butyl hex-5-enoate waste in labeled containers and collaborate with certified disposal agencies to prevent environmental release .

- Literature Evaluation : Prioritize peer-reviewed journals (e.g., Organic & Biomolecular Chemistry) over non-academic sources. Use tools like SciFinder or Reaxys for systematic literature reviews .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.